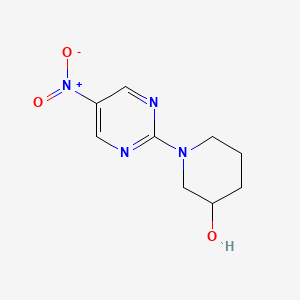
1-(5-Nitropyrimidin-2-yl)piperidin-3-ol
Cat. No. B1399109
Key on ui cas rn:
1250542-21-2
M. Wt: 224.22 g/mol
InChI Key: AKQVFOYTNARRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08710049B2
Procedure details


To a stirring solution of piperidin-3-ol (0.333 g, 3.29 mmol) and 2-chloro-5-nitropyrimidine (0.500 g, 3.13 mmol) in DMF (8 mL) was added K2CO3 (1.04 g, 7.52 mmol). The resulting yellowish suspension was stirred at 70° C. for 1.5 h. After this time, LC/MC showed the reaction was complete. The reaction mixture was allowed to cool to rt, then partitioned between water and EtOAc. The separated aqueous phase was extracted with EtOAc (2×). The combined EtOAc extracts were washed with water (1×), saturated aqueous NaCl (2×). The organic layer was dried over Na2SO4, filtered and concentrated. The residue was dried in vacuum for 30 min to afford the desired product 1-(5-nitropyrimidin-2-yl)piperidin-3-ol (536 mg, 2.391 mmol, 76% yield) as a yellow solid. Anal. Calcd. for C9H12N4O3 m/z 224.2, found: 225.1 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 9.17-8.91 (m, 2H), 4.20 (dd, J=13.14, 3.03 Hz, 1H), 4.03 (ddd, J=13.07, 7.14, 3.79 Hz, 1H), 3.96-3.74 (m, 2H), 2.95 (s, 1H), 2.11-1.87 (m, 2H), 1.81-1.50 (m, 3H).




Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([OH:7])[CH2:2]1.Cl[C:9]1[N:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[N+:15]([C:12]1[CH:11]=[N:10][C:9]([N:1]2[CH2:6][CH2:5][CH2:4][CH:3]([OH:7])[CH2:2]2)=[N:14][CH:13]=1)([O-:17])=[O:16] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.333 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CC(CCC1)O
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=N1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellowish suspension was stirred at 70° C. for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to rt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between water and EtOAc
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The separated aqueous phase was extracted with EtOAc (2×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined EtOAc extracts were washed with water (1×), saturated aqueous NaCl (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was dried in vacuum for 30 min
|
|
Duration
|
30 min
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=NC(=NC1)N1CC(CCC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.391 mmol | |
| AMOUNT: MASS | 536 mg | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
